1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea 1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
Brand Name: Vulcanchem
CAS No.: 2034449-80-2
VCID: VC7087152
InChI: InChI=1S/C16H17N5O/c22-16(17-9-4-7-13-5-2-1-3-6-13)20-14-11-18-15-8-10-19-21(15)12-14/h1-3,5-6,8,10-12H,4,7,9H2,(H2,17,20,22)
SMILES: C1=CC=C(C=C1)CCCNC(=O)NC2=CN3C(=CC=N3)N=C2
Molecular Formula: C16H17N5O
Molecular Weight: 295.346

1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

CAS No.: 2034449-80-2

Cat. No.: VC7087152

Molecular Formula: C16H17N5O

Molecular Weight: 295.346

* For research use only. Not for human or veterinary use.

1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea - 2034449-80-2

Specification

CAS No. 2034449-80-2
Molecular Formula C16H17N5O
Molecular Weight 295.346
IUPAC Name 1-(3-phenylpropyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea
Standard InChI InChI=1S/C16H17N5O/c22-16(17-9-4-7-13-5-2-1-3-6-13)20-14-11-18-15-8-10-19-21(15)12-14/h1-3,5-6,8,10-12H,4,7,9H2,(H2,17,20,22)
Standard InChI Key VKDKQADCKJSMQZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCNC(=O)NC2=CN3C(=CC=N3)N=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • Pyrazolo[1,5-a]pyrimidine core: A bicyclic system comprising a pyrazole ring fused to a pyrimidine ring, contributing to planar aromaticity and potential π-π stacking interactions.

  • Urea linkage: The -NH-C(=O)-NH- group, a common pharmacophore in enzyme inhibitors, enables hydrogen bonding with biological targets .

  • 3-Phenylpropyl side chain: A hydrophobic substituent that may enhance membrane permeability or modulate target binding through van der Waals interactions .

The SMILES notation O=C(Nc1cnc2n(c1)ncc2)NCCCc1ccccc1\text{O=C(Nc1cnc2n(c1)ncc2)NCCCc1ccccc1} explicitly defines the connectivity, highlighting the urea bridge between the pyrazolo-pyrimidine system and the phenylpropyl group .

Physicochemical Properties

PropertyValue
Molecular FormulaC16H17N5O\text{C}_{16}\text{H}_{17}\text{N}_{5}\text{O}
Molecular Weight295.34 g/mol
CAS Registry Number2034449-80-2
Hydrogen Bond Donors2 (urea -NH groups)
Hydrogen Bond Acceptors5 (urea carbonyl, pyrimidine N atoms)

The compound’s moderate molecular weight and balanced hydrophobicity (logP estimated at ~2.8) suggest favorable drug-likeness parameters, though experimental solubility data remains unavailable .

Synthetic Pathways and Challenges

While no explicit synthesis route for 1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is documented, analogous pyrazolo-pyrimidine-urea derivatives typically follow multi-step protocols:

  • Core formation: Condensation of aminopyrazoles with β-diketones or cyanopyridines to construct the pyrazolo[1,5-a]pyrimidine scaffold.

  • Functionalization: Introduction of the urea moiety via reaction with isocyanates or carbamoyl chlorides.

  • Side-chain incorporation: Alkylation or coupling reactions to attach the 3-phenylpropyl group.

A critical challenge lies in regioselectivity during pyrazolo-pyrimidine synthesis, as competing pathways may yield undesired isomers . Microwave-assisted synthesis or catalytic methods could enhance yield and purity, though these approaches require validation for this specific compound.

Future Research Directions

  • Target identification: Computational docking studies against kinase libraries (e.g., EGFR, VEGFR) could prioritize experimental targets.

  • SAR optimization: Systematic variation of the phenylpropyl chain length and urea substituents may enhance potency or selectivity.

  • ADMET profiling: In vitro assays for cytochrome P450 inhibition, plasma stability, and Caco-2 permeability would clarify developmental viability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator